molecular formula C19H30N2S B11798807 2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine

2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine

Cat. No.: B11798807
M. Wt: 318.5 g/mol
InChI Key: HYQPQJRLCKCXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a cyclohexylthio group and a pyrrolidinyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Cyclohexylthio Group: This step involves the nucleophilic substitution reaction where a cyclohexylthiol is introduced to the pyridine ring.

    Attachment of the Pyrrolidinyl Group: The final step involves the addition of the pyrrolidinyl group through a substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Purification Steps: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylthio)-3-(1-isobutylpyrrolidin-2-yl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H30N2S

Molecular Weight

318.5 g/mol

IUPAC Name

2-cyclohexylsulfanyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C19H30N2S/c1-15(2)14-21-13-7-11-18(21)17-10-6-12-20-19(17)22-16-8-4-3-5-9-16/h6,10,12,15-16,18H,3-5,7-9,11,13-14H2,1-2H3

InChI Key

HYQPQJRLCKCXLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCC1C2=C(N=CC=C2)SC3CCCCC3

Origin of Product

United States

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